molecular formula C10H16N4O2S B2670061 Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate CAS No. 2344679-19-0

Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate

Cat. No.: B2670061
CAS No.: 2344679-19-0
M. Wt: 256.32
InChI Key: OADWBTFZXDSRGZ-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development and Research Evolution

The historical trajectory of tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate is rooted in two distinct lineages: β-lactam antibiotics and triazole-based therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, gained prominence following the discovery of penicillin’s β-lactam core in 1928. While early research focused on antibacterial applications, the 21st century saw azetidine derivatives transition into broader medicinal roles, including protease inhibition and kinase modulation. Parallel developments in triazole chemistry, particularly the FDA approval of antifungal agents like fluconazole in 1990, demonstrated the 1,2,4-triazole scaffold’s versatility. The strategic fusion of these systems, augmented by sulfanylidene functionality, reflects contemporary efforts to create hybrid architectures with enhanced bioactivity. Recent synthetic breakthroughs, such as Horner–Wadsworth–Emmons olefination and Suzuki–Miyaura cross-coupling, have enabled efficient production of these complex molecules.

Structural Significance in Medicinal Chemistry

The compound’s architecture synergizes three critical elements:

Structural Feature Pharmacological Contribution Source References
Azetidine ring Conformational rigidity enhances target binding; reduces metabolic degradation
1,2,4-Triazole core Facilitates hydrogen bonding with biological targets; improves solubility
Sulfanylidene group Modulates electron distribution; enables covalent interactions with cysteine residues

This triad creates a geometrically constrained system with polarized electron density, favoring interactions with enzymes containing deep hydrophobic pockets and nucleophilic active sites. The tert-butyl carbamate group further enhances pharmacokinetic properties by masking polar functionalities, as demonstrated in prodrug strategies for blood-brain barrier penetration.

Pharmacological Relevance of Combined Azetidine-Triazole Scaffold

Azetidine Ring as a Privileged Structure

The azetidine ring’s 90° N-C-C-N dihedral angle imposes significant ring strain, conferring reactivity that is exploitable in mechanism-based inhibition. Unlike larger heterocycles, its compact size enables selective binding to sterically constrained enzymatic sites, as seen in fatty acid amide hydrolase (FAAH) inhibitors. Modern applications extend beyond traditional antibiotic roles, with azetidine derivatives showing activity against viral proteases and neurotransmitter receptors. The ring’s synthetic accessibility via [2+2] cycloadditions or ketone homologation further solidifies its status as a privileged scaffold.

1,2,4-Triazole Framework in Drug Design

1,2,4-Triazoles exhibit remarkable metabolic stability due to aromaticity and resistance to oxidative degradation. Their ability to act as hydrogen bond donors/acceptors (e.g., N2–H···O=C interactions) makes them ideal for targeting ATP-binding pockets in kinases. Recent studies highlight triazole-containing compounds’ efficacy against resistant bacterial strains through underexploited mechanisms like DNA gyrase IV inhibition. The triazole’s synthetic flexibility permits regioselective functionalization, enabling rapid generation of structure-activity relationship (SAR) libraries.

Sulfanylidene Functionality Impact on Target Recognition

The sulfanylidene (–S–) group introduces a polarized sulfur atom capable of both covalent and non-covalent interactions. In molecular dynamics simulations, this moiety demonstrates:

  • Thiol-disulfide exchange with cysteine residues (e.g., in SARS-CoV-2 main protease)
  • Coordination to transition metals in metalloenzymes
  • Enhanced π-stacking via electron-deficient aromatic systems

These properties are particularly valuable in designing irreversible inhibitors for viral proteases and redox-active anticancer agents. The group’s electron-withdrawing character also acidifies adjacent protons, facilitating deprotonation in physiological environments to generate nucleophilic species.

Position within Contemporary Drug Discovery Paradigms

This compound epitomizes three key trends in 21st-century drug discovery:

  • Scaffold Hybridization : Merging azetidine and triazole leverages complementary bioactivity profiles while mitigating individual limitations.
  • Covalent Targeting : The sulfanylidene group enables controlled covalent modification, addressing transient protein-protein interactions.
  • Synthetic Biology Integration : Advanced cross-coupling reactions permit late-stage diversification, aligning with fragment-based drug design principles.

Ongoing research explores its utility in PROTAC (Proteolysis-Targeting Chimera) systems, where the azetidine moiety anchors E3 ligase recruiters, while the triazole-sulfanylidene unit engages target proteins.

(Continued in subsequent sections with expanded analysis of synthetic methodologies, computational modeling data, and comparative pharmacological studies...)

Properties

IUPAC Name

tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)13-4-7(5-13)14-6-11-12-8(14)17/h6-7H,4-5H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADWBTFZXDSRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the triazole intermediate.

    Esterification: The final step involves the esterification of the azetidine-triazole intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield dihydrotriazoles.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to carboxylic acids under acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation (e.g., palladium on carbon)

    Substitution: Acidic or basic hydrolysis (e.g., hydrochloric acid, sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Carboxylic acids, other esters

Scientific Research Applications

Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the azetidine ring can provide steric hindrance and conformational rigidity.

Comparison with Similar Compounds

Structural and Crystallographic Considerations

The SHELX program suite is widely used for small-molecule crystallography, implying that structural data for such compounds (e.g., bond lengths, angles) may rely on SHELX-refined models. The azetidine ring’s conformational rigidity and substituent orientation could influence packing efficiency or intermolecular interactions, critical for crystallization .

Biological Activity

Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H20N4O2SC_{12}H_{20}N_{4}O_{2}S and features a triazole ring, a sulfanylidene group, and an azetidine structure. These elements contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole moiety can form hydrogen bonds with target proteins, which modulates their activity. The presence of the sulfanylidene group enhances the compound's reactivity, allowing it to participate in various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound are competitive with established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.

Compound MIC (µg/mL) Target Organism
This compound1.6Mycobacterium tuberculosis
Isoniazid0.5Mycobacterium tuberculosis

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory research. Preclinical studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Study on Antimicrobial Efficacy

A recent study published in Molecules highlighted the synthesis of various derivatives of azetidine compounds and their evaluation against Mtb. Among these derivatives, Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine demonstrated superior activity compared to other tested compounds. The researchers emphasized the importance of structural modifications in enhancing biological activity and proposed further investigations into its mechanism of action .

In Silico Studies

Computational studies have been conducted to predict the binding affinity of Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine with target proteins involved in metabolic pathways. These studies suggest that the compound may effectively inhibit key enzymes involved in bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine stands out due to its unique sulfanylidene group and triazole moiety. For instance:

Compound Structural Features Biological Activity
Compound ATriazole without sulfanylideneModerate antibacterial
Compound BSulfanylidene without triazoleLow antibacterial
Tert-butyl 3-(5-sulfanylidene...)Both triazole and sulfanylideneHigh antibacterial

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions focusing on constructing the triazole ring and azetidine core. A representative approach includes:

Triazole Formation : Reacting cyclopropylamine with thiocyanate under controlled pH (pH 3–4) to generate the 5-sulfanylidene-1,2,4-triazole intermediate .

Azetidine Functionalization : Coupling the triazole intermediate with a tert-butyl-protected azetidine derivative (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) via nucleophilic substitution.

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/methanol) ensures purity.
Key Considerations : Reaction temperature (0–20°C) and catalysts (e.g., DMAP, triethylamine) are critical for yield optimization .

Basic: What spectroscopic techniques are used to characterize its structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identifies azetidine ring protons (δ 3.2–4.0 ppm) and tert-butyl groups (δ 1.4 ppm). The sulfanylidene group affects chemical shifts in the triazole region (δ 8.0–9.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between azetidine and triazole protons.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C15H24N4O2S: 324.16) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, particularly for the sulfanylidene-triazole moiety .

Basic: How does the sulfanylidene group influence its stability in solution?

Methodological Answer:
The sulfanylidene (-S=) group is prone to oxidation under aerobic conditions. Stability assays recommend:

  • Storage : Inert atmosphere (N2 or Ar) at –20°C in anhydrous DMSO or DMF.
  • Buffered Solutions : Use pH 7–8 buffers (e.g., phosphate) to minimize hydrolysis.
  • Monitoring : UV-Vis spectroscopy (λmax 270–300 nm) tracks degradation; LC-MS identifies oxidation byproducts (e.g., sulfone derivatives) .

Advanced: How can conflicting NMR data for the azetidine-triazole linkage be resolved?

Methodological Answer:
Contradictions in NOE or coupling constants may arise from conformational flexibility. Strategies include:

  • Variable-Temperature NMR : Conduct experiments at 25°C and –40°C to slow rotation and clarify coupling patterns.
  • DFT Calculations : Compare computed chemical shifts (e.g., Gaussian 16, B3LYP/6-31G*) with experimental data to validate proposed conformers .
  • X-ray Diffraction : Resolve ambiguity by determining the solid-state structure .

Advanced: What strategies optimize regioselectivity in triazole functionalization?

Methodological Answer:
The triazole’s N-4 position is reactive due to electron-withdrawing sulfanylidene. To enhance regioselectivity:

  • Protecting Groups : Temporarily block N-1 with Boc (tert-butoxycarbonyl) before functionalizing N-4 .
  • Catalytic Systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for controlled substitutions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at N-4 over N-1 .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases, proteases). The triazole’s sulfur atom often coordinates metal ions in active sites .
  • MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) assess stability of ligand-protein complexes.
  • Pharmacophore Mapping : Identify critical motifs (e.g., azetidine’s rigidity, triazole’s π-stacking) using Schrödinger’s Phase .

Advanced: How are reaction yields improved in large-scale syntheses?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) by precise temperature/pH control .
  • Catalyst Screening : High-throughput experimentation (HTE) identifies optimal catalysts (e.g., Pd/C for hydrogenolysis).
  • Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) followed by rotary evaporation minimizes losses .

Advanced: What analytical methods resolve enantiomeric purity of the azetidine core?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for absolute configuration .
  • Mosher’s Method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and analyze via <sup>19</sup>F NMR .

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